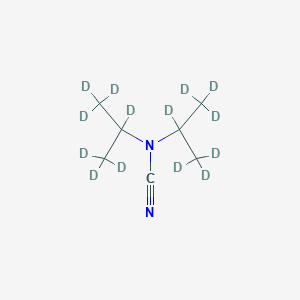

Diisopropylcyanamide-D7

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes, such as substituting hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H or D). synmr.in This seemingly simple substitution has profound implications in chemical science due to the mass difference between the two isotopes; deuterium is approximately twice as heavy as protium (B1232500) (hydrogen). wikipedia.orgclearsynth.com This mass difference does not significantly alter the compound's basic chemical properties or structure, but it does affect the vibrational frequency of chemical bonds. musechem.comscielo.org.mx

The bond between carbon and deuterium (C-D) has a lower vibrational frequency and a higher bond dissociation energy compared to a carbon-hydrogen (C-H) bond. libretexts.org This difference gives rise to the Kinetic Isotope Effect (KIE) , where a chemical reaction involving the breaking of a C-D bond proceeds at a different, typically slower, rate than the equivalent reaction with a C-H bond. wikipedia.orglibretexts.org The magnitude of this rate change (often expressed as the ratio kH/kD) can be substantial, with C-H bond reactions being 6-10 times faster than C-D bond reactions. wikipedia.org

Researchers leverage the KIE to elucidate complex reaction mechanisms. synmr.insymeres.com By strategically placing deuterium at specific sites in a molecule, scientists can determine whether a particular C-H bond is broken during the rate-determining step of a reaction. princeton.edu Beyond mechanistic studies, deuterium labeling has critical applications in pharmaceutical research. clearsynth.commusechem.com Replacing metabolically vulnerable C-H bonds with C-D bonds can slow down the rate of metabolic degradation, thereby enhancing a drug's metabolic stability and improving its pharmacokinetic profile, such as extending its half-life. musechem.comsymeres.com

Furthermore, deuterated compounds are invaluable tools in analytical chemistry. scielo.org.mx They are widely used as internal standards in mass spectrometry (MS) to improve the accuracy and precision of quantitative analyses. nih.govresearchgate.netprinceton.edu In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used, and deuterium labeling can help in protein structure determination. synmr.inclearsynth.com

Overview of Cyanamide (B42294) Derivatives in Organic Synthesis and Beyond

Cyanamides are a class of organic compounds characterized by the presence of a cyano group (-C≡N) attached to a nitrogen atom (N-CN). wikipedia.orgchemicalbook.com The parent compound, cyanamide (H₂NCN), and its derivatives are versatile building blocks in organic synthesis due to their unique chemical reactivity. chemicalbook.comnih.gov The cyanamide moiety possesses a dual nature: the amino nitrogen is nucleophilic, while the nitrile carbon is electrophilic, allowing it to participate in a wide array of chemical transformations. chemicalbook.comchemicalbook.comnih.gov

Substituted cyanamides are key intermediates in the synthesis of a variety of important molecules, particularly nitrogen-containing heterocycles and compounds with guanidine (B92328) or amidine groups. chemicalbook.comacs.org They can undergo cycloaddition reactions, serve as electrophilic cyanating agents, and participate in radical reactions. chemicalbook.comnih.govresearchgate.net The electrophilic cyanation of secondary amines is a common method to produce disubstituted cyanamides. nih.gov

The applications of cyanamide derivatives are extensive. They are used as industrial raw materials for producing pharmaceuticals, pesticides, and other agrochemicals like plant growth regulators. chemicalbook.comchemicalbook.comontosight.ai For instance, the cyanamide functional group is a crucial component in the synthesis of biologically active compounds, including pharmaceuticals. acs.orgevonik.com The versatility of cyanamides ensures their continued importance as intermediates in the development of new chemical entities and materials. chemicalbook.comevonik.com

Rationale for Investigating Diisopropylcyanamide-D7 in Academic Research

This compound is the deuterated analogue of diisopropylcyanamide (B1346623), where the fourteen hydrogen atoms on the two isopropyl groups have been replaced with deuterium atoms. The rationale for its investigation lies at the intersection of the principles discussed above: the utility of deuterium labeling and the synthetic importance of cyanamide derivatives.

The primary application of this compound in academic and industrial research is as a labeled intermediate in the synthesis of more complex deuterated molecules. cymitquimica.com Specifically, it is used in the synthesis of Disopyramide-d14 Tosylate Salt. cymitquimica.com Disopyramide is a pharmaceutical agent, and its deuterated version serves as an internal standard for pharmacokinetic studies and other quantitative bioanalytical assays. By using this compound, chemists can construct the final deuterated target molecule with the isotopic label already incorporated in a key fragment.

This approach is often more efficient than attempting to introduce deuterium in the final steps of a synthesis. The investigation and use of this compound are therefore driven by the need for high-purity, stable isotope-labeled compounds to support pharmaceutical development and clinical research, where precise quantification of drug molecules is essential.

Chemical and Physical Properties

The following table summarizes key properties of Diisopropylcyanamide and its deuterated isotopologue.

| Property | Diisopropylcyanamide | This compound |

| CAS Number | 3085-76-5 nist.govchemicalbook.com | 70266-46-5 cymitquimica.com |

| Chemical Formula | C₇H₁₄N₂ nist.gov | C₇D₁₄N₂ cymitquimica.com |

| Molecular Weight | 126.20 g/mol nist.gov | 140.29 g/mol cymitquimica.com |

| Boiling Point | 93-94 °C at 25 mmHg chemicalbook.com | Not available |

| Melting Point | -27 °C chemicalbook.com | Not available |

| Density | 0.839 g/mL at 25 °C chemicalbook.com | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

140.29 g/mol |

IUPAC Name |

bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)cyanamide |

InChI |

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3/i1D3,2D3,3D3,4D3,6D,7D |

InChI Key |

DGCUISYKMONQDH-MFVRGKIVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C#N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)N(C#N)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Diisopropylcyanamide D7

Precursor Design and Chemical Transformations for Diisopropylcyanamide-D7 Synthesis

The synthesis of this compound is most efficiently achieved through a direct chemical transformation utilizing a fully deuterated precursor. The logical and most direct precursor for this synthesis is N,N-Diisopropylamine-d14 . This commercially available starting material provides the diisopropylamino core with all fourteen non-exchangeable proton positions on the isopropyl groups replaced with deuterium (B1214612). cymitquimica.com

The key chemical transformation to introduce the cyano group is the reaction of the secondary amine with a cyanation agent. A well-established method for the synthesis of cyanamides from secondary amines is the reaction with cyanogen (B1215507) bromide (BrCN) . organic-chemistry.orgresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the cyanogen bromide.

The proposed synthetic pathway for this compound is outlined below:

Reaction Scheme: (CD₃)₂CD-NH-CD(CD₃)₂ + BrCN → (CD₃)₂CD-N(CN)-CD(CD₃)₂ + HBr

Reactants: N,N-Diisopropylamine-d14 and Cyanogen Bromide

Solvent: A suitable aprotic solvent such as anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used to avoid unwanted side reactions with the highly reactive cyanogen bromide. reddit.comreddit.com

Base: A non-nucleophilic base, such as sodium bicarbonate or triethylamine, is often added to neutralize the hydrobromic acid (HBr) byproduct, which can otherwise form a salt with the starting amine, rendering it unreactive. reddit.com

Reaction Conditions: The reaction is typically carried out at room temperature or slightly below to control the exothermicity and minimize potential side reactions. organic-chemistry.org

This synthetic route is advantageous due to its directness and the high probability of retaining the isotopic purity of the starting material, leading to the desired this compound product.

Optimization of Deuteration Efficiency and Isotopic Purity

Maintaining a high level of deuterium enrichment throughout the synthesis is paramount. The optimization of deuteration efficiency for the synthesis of this compound primarily relies on the isotopic purity of the starting materials and the careful control of reaction conditions to prevent any H/D back-exchange.

Key Optimization Parameters:

| Parameter | Objective | Rationale |

| Isotopic Purity of Precursor | Use N,N-Diisopropylamine-d14 with the highest available isotopic enrichment. | The final isotopic purity of the product is directly dependent on the purity of the starting materials. |

| Anhydrous Reaction Conditions | Strictly exclude water from the reaction mixture. | The presence of protic sources, such as water, could potentially lead to H/D exchange, especially in the presence of acid or base, thereby reducing the isotopic enrichment of the final product. |

| Choice of Base | Employ a non-nucleophilic and aprotic base. | This prevents the introduction of exchangeable protons and avoids side reactions with the cyanogen bromide. |

| Purification Method | Utilize non-aqueous workup and purification techniques. | Standard aqueous workups should be avoided. Purification via distillation or chromatography with anhydrous solvents is recommended to maintain isotopic integrity. |

By carefully controlling these parameters, the synthesis can be optimized to yield this compound with an isotopic purity that is essentially identical to that of the starting N,N-Diisopropylamine-d14 precursor.

Analytical Verification of Deuterium Enrichment

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.netnih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight of the synthesized compound and confirming the incorporation of deuterium. rsc.orgnih.gov

Expected Mass Spectrometric Data:

| Compound | Molecular Formula | Exact Mass (Da) |

| Diisopropylcyanamide (B1346623) | C₇H₁₄N₂ | 126.1157 |

| This compound | C₇H₇D₇N₂ | 133.1596 |

The mass spectrum of this compound would show a molecular ion peak at an m/z value corresponding to the mass of the deuterated compound, providing clear evidence of successful deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is invaluable for confirming the structure of the molecule and providing detailed information about the location and extent of deuteration. rug.nlresearchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons on the isopropyl groups should be significantly diminished or absent. The disappearance of these signals provides strong evidence of successful deuteration. nih.gov Any residual proton signals can be used to quantify the isotopic purity. rsc.org

²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. nih.gov This provides direct evidence of the presence and location of the deuterium atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic changes due to the coupling between carbon and deuterium (C-D coupling), which differs from carbon-proton (C-H) coupling. The signals for the deuterated carbon atoms will appear as multiplets, and their chemical shifts may be slightly altered due to isotope effects. rsc.org

By combining the data from these analytical methods, a comprehensive characterization of the synthesized this compound can be achieved, confirming its chemical structure and verifying the high level of deuterium enrichment.

Mechanistic Investigations Utilizing Diisopropylcyanamide D7 As an Isotopic Probe

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling Experiments

Deuterium labeling is an indispensable technique for tracing the journey of atoms and functional groups throughout a chemical reaction. By strategically replacing hydrogen with deuterium, chemists can distinguish between otherwise identical positions, thereby clarifying reaction intermediates and transition states.

In the realm of organometallic chemistry, Diisopropylcyanamide-D7 has proven valuable for dissecting the mechanisms of palladium-catalyzed reactions, such as cross-coupling and carbonylation. These reactions are fundamental to modern synthetic chemistry, and a deep understanding of their mechanisms is crucial for catalyst optimization and reaction design.

The arylation of cyanamides, a modification of palladium-catalyzed amidation methods, allows for the formation of C-N bonds under mild conditions. cardiff.ac.uk When this compound is used as a substrate or ligand in these systems, its deuterium-labeled isopropyl groups act as reporters. For instance, in Suzuki-Miyaura type cross-coupling reactions, mechanistic investigations have utilized this compound to track intermediates. The presence and position of the deuterium labels in products and byproducts can confirm or rule out proposed pathways, such as those involving β-hydride elimination or specific coordination modes to the palladium center.

Beyond palladium catalysis, this compound is a strategic tool for studying a broader range of metal-mediated transformations where it can act as a ligand. The branched, sterically hindering isopropyl groups influence the coordination environment of the metal center, while the deuterium atoms provide a means for mechanistic tracking without significantly altering the ligand's electronic properties.

In these transformations, the deuterium labels can help elucidate processes such as ligand exchange, reductive elimination, and insertion reactions. For example, if an intramolecular C-H activation of the ligand were a possible step, using the D7-labeled compound would result in deuterium transfer, which can be detected by mass spectrometry or NMR spectroscopy. This provides direct evidence for the involvement of the isopropyl groups in the catalytic cycle.

Quantification and Analysis of Kinetic Isotope Effects (KIEs)

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in zero-point vibrational energies of C-H versus C-D bonds. Analyzing the magnitude of the KIE provides critical information about the transition state of the rate-determining step.

When this compound is involved in a reaction, the measurement of the KIE can reveal the extent to which the C-H bonds of the isopropyl groups are involved in the rate-limiting step. A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken or formed in this step. Conversely, a secondary KIE (typically kH/kD ≈ 1) occurs when the labeled hydrogen is not directly involved in bond-breaking or formation but its environment changes between the reactant and the transition state.

In studies of Suzuki-Miyaura type reactions involving this compound, the kinetic isotope effects for the deuterated isopropyl groups were measured to be in the range of 1.02 to 1.08. This small but significant normal secondary KIE indicates that the C-H (or C-D) bond vibrations are affected during the formation of the transition state, even though the bonds themselves are not broken. This can be attributed to changes in steric hindrance or hyperconjugation as the reaction proceeds towards the transition state.

Table 1: Observed Kinetic Isotope Effects (KIEs) in Suzuki-Miyaura Type Reactions with this compound

| Reaction Type | Isotopic Probe | Observed KIE (kH/kD) | Implication |

| Suzuki-Miyaura | This compound | 1.02 - 1.08 | C-H bond vibrations in isopropyl groups are affected in the transition state. |

The quantitative data from KIE studies are instrumental in refining proposed catalytic cycles. The small secondary KIEs observed with this compound suggest that while the isopropyl groups are not cleaved, they are involved in a sterically or electronically significant way in the rate-determining transition state.

For example, in a palladium-catalyzed cycle, this could mean that the bulky isopropyl groups influence the geometry of a key intermediate, such as the one formed during transmetalation or reductive elimination. The measured KIE value helps to validate computed transition state models and provides a more detailed and accurate picture of the entire catalytic process, moving beyond simple schematic representations to a more nuanced, energetic understanding.

Exploration of Molecular Rearrangements and Intramolecular Dynamics

The study of molecular rearrangements and intramolecular dynamics often relies on the ability to distinguish between chemically equivalent but positionally distinct atoms. Isotopic labeling with deuterium in this compound provides a powerful lens for such investigations. While specific studies on the intramolecular dynamics of this compound are not extensively documented in the literature, the principles of using deuterium labeling for such purposes are well-established.

For instance, if this compound were to undergo a conformational change or a molecular rearrangement where a hydrogen (or deuterium) atom is transferred, the use of the D7 isotopologue would be essential. Techniques like dynamic NMR spectroscopy could be employed to monitor the exchange of deuterium atoms between different environments, providing quantitative data on the rates and activation energies of these dynamic processes. Such studies could reveal subtle aspects of the molecule's behavior, both in isolation and when coordinated to a metal center, offering deeper insights into its role as a ligand and reactant in chemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Diisopropylcyanamide D7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity

Deuterium NMR (²H NMR) Spectroscopic Analysis

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei within a molecule. numberanalytics.com For highly deuterated compounds like Diisopropylcyanamide-D7, where the deuterium enrichment is typically high (e.g., >98 atom %), conventional proton NMR (¹H NMR) becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR offers a superior alternative for structural verification and enrichment determination. sigmaaldrich.com

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known proton spectrum of the parent compound, diisopropylcyanamide (B1346623). sigmaaldrich.com This similarity arises because the local chemical environments of the nuclei are almost identical, with only minor isotope effects observed. sigmaaldrich.com A key advantage of ²H NMR is the ability to use non-deuterated solvents, as all proton signals from the solvent are transparent, resulting in a cleaner spectrum. sigmaaldrich.com The technique is quantitative under appropriate experimental conditions, allowing for the determination of deuterium atom percentage. sigmaaldrich.com

In the context of this compound, the ²H NMR spectrum is expected to show a signal corresponding to the deuterium atoms on the isopropyl groups. The integration of this signal provides a direct measure of the deuterium content at these positions. sigmaaldrich.comspectralservice.de

Proton NMR (¹H NMR) for Deuteration Percentage Determination

While ²H NMR is ideal for highly enriched samples, ¹H NMR spectroscopy remains a valuable tool for determining the percentage of deuteration. This is achieved by comparing the integrals of the residual proton signals in the deuterated compound to the integrals of a known internal standard. huji.ac.ilnih.gov

In a partially deuterated molecule, small proton-deuterium couplings may be observable. huji.ac.il The primary use of ¹H NMR in this context is to quantify the effectiveness of the deuteration process. huji.ac.ilnih.gov By integrating the remaining proton signals corresponding to the isopropyl methine and methyl groups and comparing them to a reference, the degree of isotopic substitution can be accurately calculated. A routine ¹H NMR spectrum can yield integral accuracies of +/-10%, which can be improved to +/-1% by optimizing experimental parameters such as the relaxation delay. huji.ac.il

For this compound, the ¹H NMR spectrum would exhibit significantly diminished signals for the isopropyl protons compared to the non-deuterated standard. The precise measurement of these residual signals against a standard allows for the calculation of the deuteration level.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and dynamic behavior of this compound. uzh.chnih.gov

Analysis of Vibrational Modes and Isotopic Shifts

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of the molecule. libretexts.org This phenomenon, known as the isotopic shift, is a powerful tool for assigning vibrational modes. libretexts.org The frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Doubling the mass of hydrogen to deuterium results in a significant downshift in the frequencies of vibrational modes involving the C-H bonds, such as stretching and bending. libretexts.org

For this compound, the C-D stretching vibrations are expected to appear at significantly lower frequencies (wavenumbers) compared to the C-H stretches in the non-deuterated analogue. chemrxiv.org Similarly, bending and rocking modes involving the deuterated isopropyl groups will also shift to lower energies. These isotopic shifts provide unambiguous evidence for the successful deuteration of the isopropyl groups and aid in the detailed assignment of the vibrational spectrum. libretexts.orguni-plovdiv.bg

A comparative analysis of the IR and Raman spectra of diisopropylcyanamide and this compound would highlight these isotopic shifts, confirming the location of the deuterium atoms and providing insights into the coupling between different vibrational modes. For instance, studies on similar deuterated cyanamides have shown that the C≡N stretch can also be affected by deuteration, indicating vibrational coupling within the molecule.

| Vibrational Mode | Expected Isotopic Shift upon Deuteration |

| C-H Stretch | Significant downshift |

| C-H Bend | Significant downshift |

| C-H Rock | Significant downshift |

| C-N Stretch | Minor shift |

| C≡N Stretch | Minor shift |

Investigation of Inversion Phenomena in Deuterated Cyanamides

Cyanamide (B42294) and its derivatives are known to exhibit an interesting dynamic process called inversion, where the amino group rapidly inverts its configuration. aip.orgaip.org This phenomenon can be studied using vibrational spectroscopy, as it gives rise to specific spectral features. aip.orgaip.orgrsc.org The barrier to this inversion can be determined by analyzing the vibrational spectra. aip.orgaip.orgrsc.org

Mass Spectrometry-Based Analytical Methodologies

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and assessing its isotopic purity. The electron ionization mass spectrum of the non-deuterated diisopropylcyanamide shows a specific fragmentation pattern. nist.gov

For this compound, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the incorporation of seven deuterium atoms. The molecular weight of diisopropylcyanamide (C₇H₁₄N₂) is approximately 126.20 g/mol . nist.gov The molecular weight of this compound (C₇H₇D₇N₂) would therefore be approximately 133.24 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Detection

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the separation, identification, and quantification of chemical substances. 360biolabs.com In the context of this compound, its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, diisopropylcyanamide.

The methodology involves combining the separation capabilities of liquid chromatography with the sensitive detection of tandem mass spectrometry. An LC system separates the analyte of interest (diisopropylcyanamide) and the internal standard (this compound) from other components in a complex matrix, such as plasma, urine, or tissue extracts. 360biolabs.com Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer.

Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.netmdpi.com Because this compound is chemically identical to the analyte but has a different mass due to the seven deuterium atoms, it co-elutes and experiences similar ionization efficiency and matrix effects. By calculating the ratio of the analyte's response to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. creative-proteomics.com This approach corrects for variations during sample preparation and analysis. researchgate.net

Method validation for such assays typically demonstrates high linearity, precision, and accuracy, as shown in the table below, which compiles typical performance characteristics for LC-MS/MS methods utilizing deuterated internal standards. nih.govnih.govrsc.org

Table 1: Typical Validation Parameters for an LC-MS/MS Quantitative Assay

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong correlation between detector response and concentration across a defined range. nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent (e.g., 0.5-2.0 ng/mL) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com |

| Accuracy | 85-115% (90-110% is common) | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. nih.gov |

| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.govnih.gov |

High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Isotopic Profile Analysis

High-Resolution Accurate Mass Spectrometry (HRAM-MS) is essential for verifying the isotopic integrity of this compound. Unlike standard mass spectrometry, HRAM-MS provides exceptional mass accuracy (typically < 5 ppm) and resolving power, allowing for the differentiation of ions with very similar mass-to-charge ratios. This capability is critical for confirming the successful incorporation of deuterium atoms and assessing the isotopic purity of the labeled compound.

The primary goals of HRAM-MS analysis for this compound are:

Confirmation of Molecular Formula: By measuring the mass with high accuracy, the elemental composition can be confidently determined, confirming the identity of the molecule.

Assessment of Isotopic Enrichment: HRAM-MS can resolve and measure the relative intensities of the different isotopologues (molecules that differ only in their isotopic composition). This allows for the calculation of the percentage of the D7-labeled species versus partially labeled (D1-D6) or unlabeled (D0) species.

Isotopic Distribution Analysis: The technique provides a detailed isotopic pattern that can be compared to the theoretical distribution, ensuring that the labeling is specific and has not resulted in unexpected isotopic scrambling. sisweb.com

The table below illustrates a theoretical comparison of the monoisotopic mass and isotopic distribution for unlabeled diisopropylcyanamide and its fully D7-labeled form.

Table 2: Theoretical Isotopic Profile Comparison

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Key Isotopologues and Relative Abundance |

|---|---|---|---|

| Diisopropylcyanamide | C₇H₁₄N₂ | 126.1157 | [M] : 100.0% [M+1] : 8.4% |

Note: The [M+1] abundance is primarily due to the natural abundance of ¹³C and ¹⁵N.

Application in Quantitative Proteomics via Isotopic Tagging

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, often comparing different states (e.g., healthy vs. disease). nih.govuu.nl One of the most powerful approaches is stable isotope labeling, where proteins or peptides from different samples are differentially tagged with light and heavy isotopes. silantes.comthermofisher.com

While not a direct labeling reagent itself, this compound serves as a key deuterated precursor for the synthesis of "heavy" chemical derivatization agents. These custom-synthesized reagents can be designed to covalently bond to specific functional groups on proteins or peptides, such as primary amines (-NH₂).

The general workflow is as follows:

Two or more protein samples are collected (e.g., control and treated).

The proteins are extracted and enzymatically digested into peptides.

The peptide mixture from the control sample is derivatized with the "light" (D0) version of the reagent.

The peptide mixture from the treated sample is derivatized with the "heavy" (D7) version of the reagent, synthesized using this compound.

The labeled samples are mixed together and analyzed by LC-MS/MS.

In the mass spectrometer, a peptide labeled with the D7-reagent will appear at a mass 7 Da higher than the same peptide labeled with the D0-reagent. By comparing the peak intensities of these "heavy" and "light" peptide pairs, the relative abundance of that peptide—and by extension, its parent protein—can be accurately determined between the two original samples. rug.nl This chemical labeling approach is versatile and can be applied to a wide variety of sample types. thermofisher.comrug.nl

Table 3: Comparison of Quantitative Proteomic Labeling Strategies

| Strategy | Labeling Method | Multiplexing | Stage of Labeling | Example Reagents/Methods |

|---|---|---|---|---|

| Metabolic Labeling | In vivo incorporation of heavy amino acids | Low (2-3 samples) | During cell growth (in vivo) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) silantes.com |

| Chemical Labeling (Isobaric) | Chemical tagging of peptides with tags that have the same total mass but yield different reporter ions upon fragmentation. | High (up to 16-plex) | After protein extraction and digestion (in vitro) | TMT (Tandem Mass Tags), iTRAQ silantes.comrug.nl |

| Chemical Labeling (Isotopic) | Chemical tagging of peptides with light and heavy isotopic versions of a reagent. | Low (2-3 samples) | After protein extraction and digestion (in vitro) | ICAT, ICPL, Reagents from this compound silantes.comthermofisher.com |

Applications of Diisopropylcyanamide D7 in Contemporary Chemical Research Paradigms

Utilization as a Quantitative Internal Standard in Complex Matrices

The primary application of isotopically labeled compounds like Diisopropylcyanamide-D7 in analytical chemistry is as an internal standard, particularly in mass spectrometry-based quantification. The presence of deuterium (B1214612) atoms gives this compound a higher mass than its non-deuterated counterpart, Diisopropylcyanamide (B1346623). This mass difference is key to its function as an internal standard.

Development of Robust Analytical Assays

In the development of analytical assays, an ideal internal standard should have chemical and physical properties very similar to the analyte being measured. A deuterated standard like this compound is nearly identical to the native compound in terms of its chromatographic behavior and ionization efficiency in a mass spectrometer. When added to a complex sample matrix (such as blood, urine, or environmental samples) at a known concentration before sample preparation, it co-elutes with the non-labeled analyte. This allows for the accurate quantification of the target analyte, as the internal standard compensates for any loss of analyte during sample extraction, processing, and analysis.

Method Validation and Accuracy Assessment

Method validation is a critical step in ensuring the reliability of any analytical method. The use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision. During method validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects are assessed. By comparing the signal of the analyte to that of the known concentration of the internal standard, analysts can construct calibration curves and determine the accuracy of the measurements. This approach is crucial for minimizing the impact of ion suppression or enhancement, a common issue in mass spectrometry when analyzing complex biological or environmental samples.

Tracing Biosynthetic Pathways and Metabolic Flux Analysis

Deuterium-labeled compounds serve as powerful tracers to elucidate biosynthetic pathways and to perform metabolic flux analysis. By introducing a labeled precursor into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites.

Discovery of Novel Metabolites Incorporating Deuterium Labels

When a biological system is fed with a deuterium-labeled substrate, the enzymes within the metabolic pathways will process this labeled molecule. Mass spectrometry can then be used to detect new or unexpected metabolites that contain the deuterium label. The mass shift caused by the deuterium atoms makes it possible to distinguish these newly formed metabolites from the background of unlabeled molecules, aiding in the discovery and characterization of novel metabolic products.

Investigations in Chemical Biology and Natural Product Biosynthesis

In the fields of chemical biology and natural product biosynthesis, understanding the intricate steps of how complex molecules are assembled is a fundamental goal. By synthesizing a potential precursor molecule with deuterium labels, such as a deuterated version of a building block for a natural product, researchers can introduce it to the producing organism (e.g., a bacterium or plant). Subsequent isolation and analysis of the natural product for the presence and position of the deuterium atoms can confirm whether the proposed precursor is indeed part of the biosynthetic pathway. This technique provides invaluable insights into the enzymatic reactions and intermediates involved in the creation of complex natural products.

Role in the Study of Protein and Peptide Dynamics

While less common than the use of isotopes like ¹³C and ¹⁵N, deuterium labeling can also play a role in studying the structure and dynamics of proteins and peptides. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. By exposing a protein to a deuterated solvent (D₂O), the amide hydrogens on the protein backbone will exchange with deuterium at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. By quenching the exchange reaction at various time points and analyzing the protein fragments by mass spectrometry, researchers can map out the regions of the protein that are flexible and those that are more structured. While this compound itself is not directly used in this technique, the principles of deuterium labeling are central to such studies.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a focused search for applications of the chemical compound this compound in contemporary chemical research, no specific studies or data detailing its use in isotopic labeling, structural biology, or advanced catalysis systems are present in the public scientific domain.

The intended areas of application, as outlined in the query, are significant fields of chemical research. Isotopic labeling with deuterium is a powerful technique in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for elucidating molecular structures and dynamics. Similarly, deuterium labeling plays a crucial role in understanding reaction mechanisms in catalysis, particularly in probing ligand-metal interactions and the nature of active sites.

However, without specific research centered on this compound, any discussion of its role in these areas would be purely speculative. The generation of scientifically accurate and informative content, as requested, is contingent on the existence of primary research data.

It is possible that research involving this compound is proprietary, in preliminary stages and not yet published, or that the compound is not widely used in the specified research contexts. Until research featuring this specific compound is published and made accessible, a detailed article on its applications cannot be authentically produced.

Theoretical and Computational Studies of Deuterated Cyanamides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's properties by solving the Schrödinger equation. arxiv.org For Diisopropylcyanamide-D7, these calculations can predict a range of characteristics, from its geometry and vibrational frequencies to its reactivity in chemical transformations.

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the spectroscopic parameters of molecules. researchgate.net For this compound, these calculations can forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The substitution of protium (B1232500) with deuterium (B1214612) in the isopropyl groups leads to predictable shifts in the vibrational frequencies, a phenomenon known as the kinetic isotope effect.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for a Model Alkyl Cyanamide (B42294)

| Vibrational Mode | Frequency (H-isotope) (cm⁻¹) | Frequency (D-isotope) (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 2980 | - | - |

| C-D Stretch | - | 2150 | 830 |

| C≡N Stretch | 2235 | 2233 | 2 |

| C-N Stretch | 1150 | 1145 | 5 |

Note: The data in this table is illustrative and based on general principles of isotopic substitution and not on specific experimental values for this compound.

Understanding the reaction mechanisms of this compound is crucial for its application in chemical synthesis. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the most probable reaction pathways, intermediates, and transition states. diva-portal.org For instance, in reactions involving the cyanamide group, such as additions or cyclizations, the deuterated isopropyl groups can influence the reaction rate and selectivity. acs.orgoup.com

By calculating the energies of the transition states for both the deuterated and non-deuterated reactants, the kinetic isotope effect (KIE) can be predicted. A primary KIE is observed when a C-H bond is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking. For this compound, secondary KIEs are expected to be more common, providing subtle but measurable insights into the transition state structure.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. ebsco.comnih.govnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of flexible molecules like this compound. mdpi.comrsc.org

The two isopropyl groups can rotate around the C-N single bonds, leading to a variety of possible conformations. MD simulations can determine the relative populations of these conformers and the energy barriers between them. The increased mass of deuterium in this compound can subtly alter the dynamics of these conformational changes, which can be captured and analyzed through these simulations. This information is critical for understanding how the molecule interacts with other molecules, such as solvents or reactants. rsc.org

Application of Machine Learning and Artificial Intelligence in Chemical Reaction Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. arxiv.orgengineering.org.cnnso-journal.org

Machine learning models can be trained on vast amounts of reaction data to identify patterns and predict the reactivity of new compounds. arxiv.orgaps.org For deuterated molecules like this compound, ML models can be developed to predict how isotopic labeling will affect reaction outcomes, such as yield and selectivity. researchgate.net By incorporating features that describe the isotopic composition of a molecule, these models can learn the subtle electronic and steric effects of deuteration. arxiv.org

AI can also be used to design entirely new chemical reactions. engineering.org.cn By analyzing known transformations, AI algorithms can propose novel reaction pathways for a target molecule like this compound. These predictive models can suggest suitable reagents, catalysts, and reaction conditions to achieve a desired chemical transformation, accelerating the discovery of new synthetic methods. nso-journal.orgnih.gov The integration of AI with computational chemistry tools can provide a powerful platform for designing and optimizing reactions involving isotopically labeled compounds. jsps.go.jp

Diisopropylcyanamide D7 in Astrochemical and Prebiotic Chemistry Research

Formation Mechanisms of Deuterated Cyanamides in Interstellar Environments

The formation of deuterated molecules, including cyanamide (B42294), is significantly enhanced in the cold, dense conditions of interstellar clouds. This process, known as deuterium (B1214612) fractionation, occurs because the zero-point energy of a deuterated molecule is lower than its hydrogenated counterpart, making the substitution of hydrogen with deuterium energetically favorable at low temperatures.

Several formation pathways for deuterated cyanamide have been proposed, primarily occurring on the surfaces of interstellar dust grains. One prominent theory suggests that cyanamide forms through the reaction of the amino radical (NH2) with the cyanide radical (CN) on these icy grain mantles. The deuteration is thought to occur through the prior deuteration of the precursor molecules.

The similarity in the deuteration levels of cyanamide (~1.7%) and formamide (B127407) (NH2CHO) observed in some protostars suggests that they may share a common deuterated precursor, likely a deuterated form of the amino radical (NHD or ND2).

Key Proposed Formation Reactions on Grain Surfaces:

NH2 + CN → NH2CN

NHD + CN → NHDCN

ND2 + CN → ND2CN

The deuterated cyanamide molecules are then released into the gas phase, often through thermal desorption as a young star heats its surrounding environment.

Spectroscopic Detection and Abundance Analysis in Astrophysical Observations

The detection of deuterated cyanamide in interstellar space relies on radio astronomy, specifically through the observation of its rotational transitions at millimeter and submillimeter wavelengths. The substitution of hydrogen with the heavier deuterium atom causes a significant shift in the molecule's rotational constants, resulting in a unique and identifiable spectral signature.

The first detection of monodeuterated cyanamide (NHDCN) in the interstellar medium was achieved using the Atacama Large Millimeter/submillimeter Array (ALMA) towards the solar-type protostar IRAS 16293–2422 B. This detection, along with observations of the main isotopologue NH2CN and its ¹³C variant, allowed for a detailed analysis of its abundance.

The analysis of the observed spectral lines is typically performed under the assumption of local thermodynamic equilibrium (LTE), which is considered a reasonable approximation for the dense inner regions of protostellar envelopes. By comparing the line intensities of the deuterated and non-deuterated species, astronomers can derive the deuterium fractionation ratio, which provides clues about the formation environment and history of the molecule.

**Table 1: Observational Data for Deuterated Cyanamide in IRAS 162

Future Research Directions and Emerging Opportunities for Diisopropylcyanamide D7

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of deuterated compounds has traditionally relied on methods that can be time-consuming and may not always yield high levels of isotopic purity. thalesnano.com However, recent advancements are paving the way for more efficient and sustainable synthetic strategies. For Diisopropylcyanamide-D7, future research will likely focus on developing novel synthetic routes that are not only efficient but also environmentally benign.

Key areas of exploration include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method offers a direct way to introduce deuterium (B1214612) into organic molecules. researchgate.netresearchgate.net Research into transition-metal catalysts, such as those based on iridium, ruthenium, and palladium, has shown promise for regioselective deuteration. beilstein-journals.org Future work could focus on developing specific catalysts tailored for the efficient deuteration of cyanamide (B42294) precursors.

Continuous Flow Systems: The use of continuous flow reactors, such as the H-Cube systems, can streamline the deuteration process. thalesnano.com These systems generate high-purity deuterium gas from the electrolysis of D2O, which can then be used in continuous flow reactions, offering a safer and more efficient alternative to traditional batch methods. thalesnano.com

Photocatalytic Deuteration: Visible-light photocatalysis is an emerging green chemistry approach for deuteration. researchgate.net This method can facilitate the late-stage deuteration of complex molecules under mild conditions, which could be particularly advantageous for the synthesis of this compound. researchgate.net

Deuterated Reagents: The use of deuterated starting materials and reagents, such as deuterated solvents and organometallic complexes, provides another pathway to synthesize this compound with high isotopic purity. simsonpharma.com

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Catalytic H-D Exchange | Direct replacement of hydrogen with deuterium using a catalyst. | High regioselectivity and efficiency. | researchgate.netresearchgate.net |

| Continuous Flow Systems | Automated, continuous reaction process for deuteration. | Improved safety, efficiency, and purity. | thalesnano.com |

| Photocatalytic Deuteration | Use of light to drive the deuteration reaction. | Mild reaction conditions and suitability for late-stage functionalization. | researchgate.netresearchgate.net |

| Deuterated Reagents | Incorporation of deuterium through the use of pre-deuterated starting materials. | High isotopic purity. | simsonpharma.com |

Integration into High-Throughput Screening and Automated Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries for biological activity. tdcommons.aisailife.com The unique properties of deuterated compounds like this compound make them valuable assets in these automated platforms.

Future opportunities in this area include:

Metabolic Stability Profiling: A significant portion of deuterated compounds are utilized in drug discovery to enhance metabolic stability. globalgrowthinsights.com HTS assays can be designed to rapidly assess the metabolic fate of this compound and its analogs, providing crucial data for lead optimization. unibestpharm.com

Phenotypic Screening: The implementation of human iPSC-derived cells in HTS workflows allows for more physiologically relevant screening. fujifilmcdi.com this compound could be screened in these models to identify novel therapeutic effects or to understand its impact on cellular phenotypes.

Target-Based Screening: HTS can be employed to evaluate the interaction of this compound with specific biological targets. sailife.com This can help in identifying its mechanism of action and potential therapeutic applications.

Automated Synthesis and Screening: The integration of automated synthesis platforms with HTS allows for the rapid generation and testing of a diverse range of deuterated compounds. globalgrowthinsights.com This approach could accelerate the discovery of new drug candidates based on the this compound scaffold.

Expansion into Materials Science and Supramolecular Chemistry

The influence of deuteration extends beyond pharmaceuticals into the realm of materials science and supramolecular chemistry. The subtle changes in bond length and vibrational frequencies upon deuterium substitution can have a profound impact on the bulk properties of materials. nih.govresolvemass.ca

Potential research directions for this compound in these fields include:

Deuterated Polymers: The incorporation of deuterium into polymers can enhance their thermal stability and provide unique spectroscopic signatures. resolvemass.ca Investigating the polymerization of this compound or its use as an additive could lead to the development of novel materials with tailored properties.

Supramolecular Assemblies: Deuteration can influence the non-covalent interactions that govern the formation of supramolecular structures. researchgate.netrsc.org Studying the self-assembly of this compound could reveal new insights into the role of isotopic effects in directing molecular organization and lead to the creation of novel supramolecular materials. researchgate.netresearchgate.net

Electronic Materials: Deuterated compounds are increasingly used in electronic materials to improve stability and performance. globalgrowthinsights.com The potential of this compound in applications such as organic light-emitting diodes (OLEDs) or other electronic devices warrants exploration.

Advanced Analytical Methodologies for Complex Systems

The accurate detection and quantification of deuterated compounds in complex biological or environmental matrices is crucial for their application. nih.govrsc.org Future research in analytical methodologies will focus on enhancing sensitivity, specificity, and the ability to perform position-specific isotope analysis.

Key areas for advancement include:

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Future developments will likely focus on improving the resolution and sensitivity of these instruments to enable the analysis of low-abundance compounds and to differentiate between various isotopic labels in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the position of deuterium atoms within a molecule. rsc.orgrsc.org Advanced NMR techniques, potentially combined with AI algorithms for spectral prediction, can facilitate the structural elucidation of this compound and its metabolites. globalgrowthinsights.comhwb.gov.in

Compound-Specific Isotope Analysis (CSIA): CSIA allows for the determination of isotopic ratios at specific positions within a molecule, providing valuable information about its origin and transformation pathways. pnas.org Applying CSIA to this compound could offer deep insights into its metabolic fate and reaction mechanisms.

Isotope Ratio Mass Spectrometry (IRMS): IRMS provides high-precision measurements of isotope ratios. pnas.org This technique can be used to track the fate of this compound in biological or environmental systems with a high degree of accuracy.

| Technique | Application for this compound | Key Advantages | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and structural integrity. | High sensitivity and resolution for complex mixture analysis. | nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuterium position and structural elucidation. | Provides detailed structural information. | rsc.orgrsc.org |

| Compound-Specific Isotope Analysis (CSIA) | Position-specific isotope analysis to understand metabolic pathways. | Provides detailed information on the origin and transformation of the compound. | pnas.org |

| Isotope Ratio Mass Spectrometry (IRMS) | High-precision tracking of the compound in biological or environmental systems. | Exceptional precision in measuring isotope ratios. | pnas.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diisopropylcyanamide-D7, and how can isotopic purity be validated?

- Methodology : Synthesis typically involves deuterium exchange or substitution in precursor molecules. For example, replacing hydrogen atoms in the isopropyl groups with deuterium via catalytic deuteration. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative deuterium incorporation (>99% D) should be confirmed via -NMR and high-resolution MS .

- Key Parameters : Reaction temperature, catalyst type (e.g., palladium or platinum), and solvent deuteration (e.g., DO or deuterated solvents) must be optimized to minimize protium contamination.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Use HPLC coupled with UV detection or LC-MS to quantify degradation products. Stability-indicating assays should track isotopic integrity and chemical decomposition (e.g., hydrolysis of the cyanamide group) .

- Data Interpretation : Compare degradation kinetics between deuterated and non-deuterated analogs to assess isotopic effects on stability.

Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated counterpart?

- Techniques :

- IR Spectroscopy : Compare C-D stretching vibrations (~2000–2200 cm) vs. C-H (~2800–3000 cm).

- NMR : -NMR will show suppressed signals for deuterated protons, while -NMR confirms deuterium placement.

- MS : High-resolution MS detects mass shifts (e.g., +7 Da for D7 isotopologues) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the isotopic effects of this compound in reaction mechanisms?

- Methodology : Use density functional theory (DFT) to calculate kinetic isotope effects (KIEs) for reactions involving C-H/C-D bonds. Molecular dynamics (MD) simulations (e.g., GAFF or CHARMM36 force fields) model solvent interactions and transition states. Validate predictions with experimental rate constants from kinetic studies .

- Data Contradictions : Address discrepancies between simulated and experimental KIEs by refining solvation models or adjusting bond dissociation energies in simulations .

Q. What strategies mitigate isotopic interference when using this compound as an internal standard in mass spectrometry?

- Methodology :

- Chromatographic Separation : Optimize LC conditions (e.g., column chemistry, gradient) to resolve D7 isotopologues from endogenous analogs.

- High-Resolution MS : Use instruments with resolving power >50,000 (e.g., Orbitrap) to distinguish isotopic clusters.

- Data Analysis : Apply deconvolution algorithms to isolate D7-specific ion fragments and minimize cross-talk .

Q. How do isotopic substitutions in this compound influence its spectroscopic and thermodynamic properties compared to non-deuterated forms?

- Experimental Design :

- Thermodynamics : Measure vapor pressure, solubility, and partition coefficients (logP) via gravimetric or chromatographic methods. Compare with non-deuterated analogs to quantify isotopic effects.

- Spectroscopy : Analyze UV-Vis absorption shifts and fluorescence quenching caused by deuterium’s lower vibrational energy .

Q. What are the challenges in reproducing synthetic yields of this compound across different laboratories, and how can they be resolved?

- Troubleshooting :

- Deuterium Source Variability : Ensure consistency in deuterated reagents (e.g., DO purity >99.9%).

- Catalyst Deactivation : Pre-treat catalysts (e.g., Pd/C) with deuterium gas to avoid protium contamination.

- Inter-lab Validation : Share standardized protocols via collaborative studies and publish detailed synthetic workflows .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Control Experiments : Compare reaction rates and byproduct profiles under identical conditions for deuterated vs. non-deuterated compounds.

- Isotopic Tracing : Use - or -labeled analogs to track reaction pathways.

- Peer Review : Publish raw datasets (e.g., kinetic curves, NMR spectra) in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.